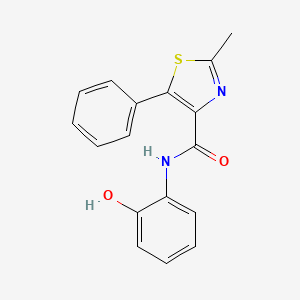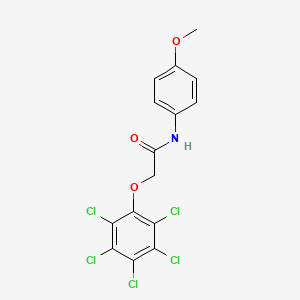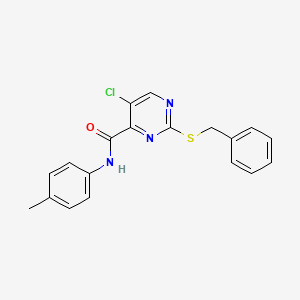![molecular formula C23H22N2O4S2 B11146648 (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11146648.png)
(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolidinone ring, an indolinone moiety, and a dimethoxyphenyl group, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyphenethylamine with a suitable thiazolidinone precursor under acidic conditions. The reaction is often carried out in the presence of polyphosphoric acid (PPA) to facilitate the formation of the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
化学反応の分析
Types of Reactions
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
The compound (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features but lacking the thiazolidinone and indolinone moieties.
Thiazolidinediones: A class of compounds with a thiazolidinone ring, used as antidiabetic agents.
Indolinone Derivatives: Compounds with an indolinone moiety, known for their anticancer properties.
Uniqueness
The uniqueness of (3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one lies in its combination of structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H22N2O4S2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(1-ethyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H22N2O4S2/c1-4-24-16-8-6-5-7-15(16)19(21(24)26)20-22(27)25(23(30)31-20)12-11-14-9-10-17(28-2)18(13-14)29-3/h5-10,13H,4,11-12H2,1-3H3/b20-19- |
InChIキー |
HOPDFGQTZQJDCT-VXPUYCOJSA-N |
異性体SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O |
正規SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-furamide](/img/structure/B11146573.png)
![1-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11146584.png)
![(2E)-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11146586.png)

![5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11146600.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146608.png)

![2-(4-tert-butylphenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11146624.png)
![(4E)-5-(4-chlorophenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11146635.png)
![3-hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11146652.png)
![6-({[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11146654.png)
![5-(3-chlorophenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11146655.png)
![N-butyl-7-[(furan-2-yl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146663.png)
